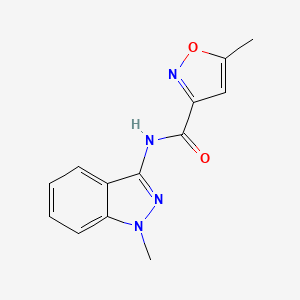

5-methyl-N-(1-methylindazol-3-yl)-1,2-oxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(1-methylindazol-3-yl)-1,2-oxazole-3-carboxamide, also known as MIH-3, is a small molecule that has been synthesized and studied for its potential use in scientific research. MIH-3 has been shown to have a unique mechanism of action that makes it a promising candidate for further investigation in various fields of study.

Scientific Research Applications

Synthesis and Transformations

- N-Methylation and Reduction : A study by El’chaninov, Aleksandrov, and Stepanov (2018) explored N-methylation of 5-nitro-1H-indazole, leading to a mixture of 1-methyl-5(6)-nitroindazoles. This process involved reduction and condensation reactions, showcasing the chemical versatility of indazole derivatives (El’chaninov et al., 2018).

Bioevaluation of Derivatives

- Antimicrobial Properties : Research on pyrrole derivatives, which share a structural similarity with 5-methyl-N-(1-methylindazol-3-yl)-1,2-oxazole-3-carboxamide, highlighted their potential as antimicrobial agents. A study explored the synthesis of these derivatives and their effectiveness against various pathogens, showing the potential biomedical applications of similar compounds (Biointerface Research in Applied Chemistry, 2020).

Structural Studies and SAR Analysis

- Structure-Activity Relationships (SAR) : The SAR of 1H-1,2,3-triazole-4-carboxamides, a class of compounds structurally related to 5-methyl-N-(1-methylindazol-3-yl)-1,2-oxazole-3-carboxamide, was investigated. These studies contribute to understanding how structural variations can influence the biological activities of these compounds (Pokhodylo et al., 2021).

Novel Synthesis Methods

- Innovative Synthesis Techniques : The development of novel synthesis methods for compounds similar to 5-methyl-N-(1-methylindazol-3-yl)-1,2-oxazole-3-carboxamide is crucial. Studies have reported efficient synthesis techniques for related compounds, expanding the methodologies available for producing such molecules (Prokopenko et al., 2010).

properties

IUPAC Name |

5-methyl-N-(1-methylindazol-3-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c1-8-7-10(16-19-8)13(18)14-12-9-5-3-4-6-11(9)17(2)15-12/h3-7H,1-2H3,(H,14,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMMUXPTCRUHSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NN(C3=CC=CC=C32)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(1-methylindazol-3-yl)-1,2-oxazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2412117.png)

![N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2412119.png)

![N-benzyl-N-[6-(butan-2-yl)-1,3-benzothiazol-2-yl]-2-chloroacetamide](/img/structure/B2412120.png)

![N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2412128.png)

![3-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B2412130.png)

![ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B2412134.png)

![2-(1-(3,4-difluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2412136.png)